molecular formula C8H8ClNO2 B1348779 1-Chloro-4,5-dimethyl-2-nitrobenzene CAS No. 52753-43-2

1-Chloro-4,5-dimethyl-2-nitrobenzene

Cat. No.: B1348779
CAS No.: 52753-43-2
M. Wt: 185.61 g/mol
InChI Key: ICLKPHVGBPBMKS-UHFFFAOYSA-N
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Description

1-Chloro-4,5-dimethyl-2-nitrobenzene is an aromatic compound with the molecular formula C8H8ClNO2. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, two methyl groups, and a nitro group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

1-Chloro-4,5-dimethyl-2-nitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of 1-chloro-4,5-dimethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the nitration process .

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

1-Chloro-4,5-dimethyl-2-nitrobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, iron, hydrochloric acid, and various nucleophiles. Major products formed from these reactions include substituted aromatic compounds with different functional groups.

Mechanism of Action

The mechanism of action of 1-chloro-4,5-dimethyl-2-nitrobenzene involves its interactions with various molecular targets. In electrophilic aromatic substitution reactions, the nitro group deactivates the benzene ring, making it less reactive towards electrophiles. In reduction reactions, the nitro group is converted to an amino group, which can further participate in various chemical reactions .

Comparison with Similar Compounds

1-Chloro-4,5-dimethyl-2-nitrobenzene can be compared with other nitrobenzene derivatives such as 1-chloro-2,4-dinitrobenzene and 1-chloro-4-nitrobenzene. These compounds share similar structural features but differ in the number and position of nitro groups, which influence their reactivity and applications .

Similar compounds include:

Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and reactivity.

Properties

IUPAC Name

1-chloro-4,5-dimethyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-3-7(9)8(10(11)12)4-6(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLKPHVGBPBMKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30339375
Record name 1-Chloro-4,5-dimethyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52753-43-2
Record name 1-Chloro-4,5-dimethyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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